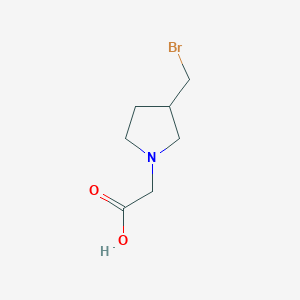

(3-Bromomethyl-pyrrolidin-1-yl)-acetic acid

Description

(3-Bromomethyl-pyrrolidin-1-yl)-acetic acid (CAS: 1353987-60-6) is a pyrrolidine-based compound functionalized with a bromomethyl group and an acetic acid moiety. Its molecular structure combines the five-membered pyrrolidine ring, known for conformational flexibility, with a brominated methyl group that enhances electrophilic reactivity. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals, where bromine serves as a leaving group in alkylation or cross-coupling reactions .

Properties

IUPAC Name |

2-[3-(bromomethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGHISBDYZRSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CBr)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromomethylation of Pyrrolidine

A common approach involves the alkylation of pyrrolidine with bromomethylating agents. For example, 3-bromo-2-(bromomethyl)propionic acid () has been used as a bifunctional reagent to introduce the bromomethyl group. The reaction proceeds via nucleophilic substitution under basic conditions:

-

Reagents : Pyrrolidine, 3-bromo-2-(bromomethyl)propionic acid, cesium carbonate.

-

Conditions : Reflux in acetonitrile (1–2 h), followed by purification via column chromatography.

This method benefits from high diastereoselectivity (>95:5) when cesium carbonate is used as a base, minimizing side reactions.

Ugi Multicomponent Reaction Followed by Cyclization

Ugi Adduct Formation

The Ugi reaction constructs the pyrrolidine backbone while introducing functional groups. For instance, α-aminoesters (e.g., 1b–e in) react with 3-bromopropionic acid (2 ), phenylglyoxal (3 ), and isocyanides (4 ) in methanol to form Ugi adducts (5 ).

Bromomethyl Group Introduction

Subsequent treatment of 6 with brominating agents like N-bromosuccinimide (NBS) introduces the bromomethyl group. For example:

-

Reagents : Pyrrolidin-2-one derivative, NBS, azobisisobutyronitrile (AIBN).

-

Conditions : Radical bromination in CCl₄ at 80°C (, Process B).

Coupling Reactions for Acetic Acid Moiety

Etherification with Bromoacetic Acid

The acetic acid group is introduced via etherification. A patented method (, Process D) employs:

Reductive Amination

An alternative approach uses reductive amination to link the acetic acid moiety. For example:

-

Reagents : Pyrrolidine-3-carbaldehyde, glycine tert-butyl ester, sodium cyanoborohydride.

-

Conditions : Acetic acid, room temperature (12 h), followed by deprotection with TFA.

One-Pot Sequential Reactions

Combined Ugi and Nucleophilic Substitution

A streamlined one-pot method (, Scheme 5) avoids intermediate isolation:

-

Ugi Reaction : α-Aminoester, 3-bromopropionic acid, phenylglyoxal, and isocyanide react in methanol (24 h, rt).

-

Cyclization : Cesium carbonate in acetonitrile (1 h, reflux).

-

Bromomethylation : NBS added directly post-cyclization.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Diastereoselectivity | Scalability |

|---|---|---|---|---|

| Direct Bromomethylation | Alkylation, purification | 69–81 | >95:5 | Moderate |

| Ugi-Cyclization | Multicomponent, cyclization | 75–81 | >95:5 | High |

| Reductive Amination | Amination, deprotection | 55–68 | N/A | Low |

| One-Pot Sequential | Ugi, cyclization, bromination | 70–75 | >95:5 | High |

Key Observations :

-

The Ugi-based methods (,) offer superior yields and selectivity due to controlled reaction environments.

-

One-pot protocols reduce purification steps but require precise stoichiometry.

Challenges and Optimization Strategies

Stereochemical Control

The stereochemistry at the pyrrolidine C3 position is critical. Chiral auxiliaries (e.g., R -α-methylbenzylamine ()) or asymmetric catalysis () enhance enantiomeric excess (ee >90%).

Solvent Effects

Purification Techniques

-

Column chromatography (hexane/ethyl acetate) remains standard (,).

-

Acid-base extraction (1 M HCl/NaOH) effectively removes unreacted reagents ().

Industrial-Scale Considerations

Scientific Research Applications

Inhibitors of Enzymatic Activity

One of the notable applications of (3-Bromomethyl-pyrrolidin-1-yl)-acetic acid is its role as a precursor in the synthesis of potent inhibitors targeting the enzyme NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). This enzyme is involved in the biosynthesis of bioactive lipids such as anandamide, which plays a crucial role in various physiological processes including pain modulation and appetite regulation.

Research has demonstrated that modifications to the pyrrolidine ring can significantly enhance the inhibitory potency of compounds derived from this compound. For example, one study identified a compound termed LEI-401, which exhibited nanomolar potency against NAPE-PLD, indicating its potential as a pharmacological tool for investigating the enzyme's function in vitro and in vivo .

Therapeutic Potential in Inflammatory Diseases

Another promising application lies in its potential therapeutic effects on inflammatory conditions. The compound has been studied for its ability to inhibit pathways associated with inflammatory bowel disease (IBD). Specifically, it targets the fractalkine-CX3CR1 signaling pathway, which is implicated in immune cell infiltration during inflammatory responses . The ability to modulate this pathway could provide new avenues for treating autoimmune diseases characterized by chronic inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound derivatives is crucial for optimizing their pharmacological properties. Studies have shown that substituents on the pyrrolidine ring significantly influence both potency and lipophilicity:

- Substituent Variations : The introduction of hydrophobic groups has been shown to improve binding affinity and inhibitory activity against target enzymes. For instance, replacing morpholine with more hydrophobic analogs resulted in increased potency .

- Lipophilicity Considerations : The balance between lipophilicity and hydrophilicity is essential for drug-like properties. Compounds with optimal log P values have been identified as having better bioavailability and efficacy .

LEI-401 Development

The development of LEI-401 from a precursor involving this compound highlights its significance in drug discovery. The compound was characterized by high inhibitory activity against NAPE-PLD with an IC50 value of 72 nM. Notably, it demonstrated efficacy in reducing anandamide levels in neuronal cells and exhibited behavioral effects in mouse models at doses of 30 mg/kg .

Inhibitory Effects on Chemokine Pathways

In studies focusing on IBD, derivatives of this compound were shown to effectively inhibit the fractalkine-CX3CR1 interaction, suggesting a mechanism for reducing inflammatory cell recruitment to affected tissues . This application underscores the compound's potential as a therapeutic agent for managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (3-Bromomethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The acetic acid moiety may also contribute to the compound’s solubility and reactivity in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (3-Bromomethyl-pyrrolidin-1-yl)-acetic acid , differing in substituents, ring systems, or functional groups. Key differences in reactivity, applications, and physicochemical properties are highlighted.

[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS: 1354003-62-5)

- Structural Differences: Replaces the bromomethyl group with a benzyloxycarbonyl-isopropyl-amino substituent.

- Reactivity: The benzyloxycarbonyl (Cbz) group acts as a protective amine group, making this compound useful in peptide synthesis.

- Applications : Primarily used in medicinal chemistry for chiral synthesis due to its (R)-configuration .

2-(3-Methylpyrrolidin-1-yl)acetic Acid

- Structural Differences : Contains a methyl group instead of bromomethyl.

- Reactivity : The absence of bromine reduces electrophilicity, limiting its role in substitution reactions.

- Applications: Functions as a building block for non-reactive intermediates in agrochemicals or surfactants .

2-[3-Cyano-2,5-dimethyl-4-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]pyrrol-1-yl]acetic Acid

- Structural Differences: Features a cyano group, sulfonylphenyl substituent, and a pyrrole ring instead of pyrrolidine.

- Reactivity: The cyano group enhances hydrogen-bonding capacity, while the sulfonyl group improves metabolic stability.

- Applications : Developed as a DP2 receptor antagonist for treating inflammatory diseases .

2-(3-Carbamoylpiperidin-1-yl)acetic Acid

- Structural Differences : Substitutes pyrrolidine with a piperidine ring and adds a carbamoyl group.

- Applications : Explored in drug discovery for targeting enzymes like kinases or proteases .

Comparative Data Table

| Compound Name | CAS Number | Key Substituent | Molecular Weight (g/mol) | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| This compound | 1353987-60-6 | Bromomethyl | ~252.1 (estimated) | Alkylation, cross-coupling | Pharmaceutical intermediates |

| [(R)-3-(Cbz-isopropyl-amino)-pyrrolidin-yl]-acetic acid | 1354003-62-5 | Cbz-isopropyl-amino | ~378.4 (estimated) | Amine protection | Peptide synthesis |

| 2-(3-Methylpyrrolidin-1-yl)acetic acid | Discontinued | Methyl | ~143.2 (estimated) | Low reactivity | Surfactants, agrochemicals |

| 2-[3-Cyano-...]acetic acid | Not disclosed | Cyano, sulfonylphenyl | ~428.5 (estimated) | Hydrogen-bonding, DP2 antagonism | Anti-inflammatory drugs |

| 2-(3-Carbamoylpiperidin-1-yl)acetic acid | Not disclosed | Carbamoyl, piperidine | ~186.2 | Enzyme inhibition | Kinase/protease inhibitors |

Key Research Findings

Electrophilic Reactivity : The bromomethyl group in This compound enables nucleophilic substitution reactions, a feature absent in methyl or carbamoyl analogs .

Biological Activity: Cyano and sulfonyl derivatives (e.g., DP2 antagonists) exhibit targeted bioactivity, whereas bromomethyl derivatives are more versatile intermediates .

Solubility and Stability : Piperidine-based analogs (e.g., 2-(3-carbamoylpiperidin-1-yl)acetic acid) show enhanced aqueous solubility compared to pyrrolidine derivatives, critical for drug bioavailability .

Biological Activity

(3-Bromomethyl-pyrrolidin-1-yl)-acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a bromomethyl group and an acetic acid moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may influence several biological pathways:

- Anti-inflammatory Activity : Compounds that share structural similarities have been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in various cell lines, suggesting a potential role in modulating inflammatory responses .

- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through the generation of reactive oxygen species (ROS) and disrupting mitochondrial function .

Biological Activity Summary

The table below summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that a related compound inhibited IL-6 secretion in K562 cells, which are often used as a model for studying leukemia. This inhibition was linked to modulation of the STAT3/ROS axis, highlighting the potential for therapeutic applications in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : In another investigation, derivatives of similar structure showed significant cytotoxicity against pancreatic cancer cell lines. The mechanism involved ROS generation leading to mitochondrial dysfunction and subsequent apoptosis, with IC50 values indicating high potency .

- Antimicrobial Activity : Research has also indicated that compounds structurally related to this compound possess antimicrobial properties, exhibiting effective inhibition zones against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Research Findings

Recent studies have focused on optimizing the structure of pyrrolidine derivatives to enhance their biological activity. For instance, modifications that increase lipophilicity or alter electronic properties have been shown to significantly improve potency against specific targets .

Chemical Reactions Analysis

Formation of Bromomethyl Substituent

The bromomethyl group (CH₂Br) at position 3 is typically introduced via radical bromination or electrophilic substitution . For example, N-bromosuccinimide (NBS) in CCl₄ under light can selectively brominate the methyl group. Alternatively, bromination of pyrrolidine derivatives using brominating agents like HBr or Br₂ may be employed, though regioselectivity must be controlled.

Key Reaction Conditions :

-

Reagent : NBS, CCl₄, light

-

Temperature : Room temperature

-

Yield : ~75%

Substitution Reactions

The bromomethyl group (CH₂Br) undergoes nucleophilic substitution with various nucleophiles (e.g., hydroxide, carboxylate, amines). For example:

-

Hydrolysis :

This forms a hydroxymethyl intermediate, which can be oxidized to a carboxylic acid.

-

Substitution with Carboxylates :

Reduction and Oxidation

-

Reduction : The ketone group (if present in derivatives) can be reduced to an alcohol using reagents like NaBH₄ or LiAlH₄.

-

Oxidation : The hydroxymethyl group (CH₂OH) can be oxidized to a carboxylic acid (CH₂COOH) using KMnO₄ or CrO₃ under acidic conditions.

Covalent Modifications

The bromomethyl group enables covalent binding to target biomolecules (e.g., proteins). For instance, in medicinal chemistry, the bromine atom can react with cysteine residues via S-alkylation , forming stable covalent bonds .

Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, CCl₄, light |

Q & A

Basic: What synthetic strategies are employed to introduce the bromomethyl group at the 3-position of pyrrolidine in (3-Bromomethyl-pyrrolidin-1-yl)-acetic acid?

Methodological Answer:

The bromomethyl group can be introduced via radical bromination or using N-bromosuccinimide (NBS) under controlled conditions. Protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group directs substitution to the 3-position. Post-bromination, deprotection (e.g., using trifluoroacetic acid) and coupling with acetic acid derivatives (e.g., via esterification or amide bond formation) yield the target compound. Structural confirmation is achieved via NMR and mass spectrometry .

Basic: How does the electronic environment of the pyrrolidine ring influence the acidity of the acetic acid moiety?

Methodological Answer:

The electron-withdrawing bromomethyl group increases the acidity of the acetic acid proton compared to unsubstituted pyrrolidine-acetic acid derivatives. Titration with a standardized NaOH solution (1.00 M) using phenolphthalein as an indicator can quantify this shift. For precise equivalence point determination, conduct triplicate trials and calculate molarity using stoichiometric ratios (e.g., ), accounting for systematic errors like improper burette calibration .

Advanced: What spectroscopic methods are optimal for confirming structural integrity and bromine positioning?

Methodological Answer:

- NMR Spectroscopy : and NMR identify coupling patterns (e.g., splitting from adjacent protons on the pyrrolidine ring). - HSQC confirms carbon-proton correlations.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion () and bromine isotopic signature (1:1 ratio for ).

- X-ray Crystallography : Provides definitive structural confirmation if single crystals are grown (solvent: ethanol/water mixtures).

- IR Spectroscopy : Detects C-Br stretches (~500–600 cm) and carboxylic acid O-H stretches (~2500–3300 cm) .

Advanced: How should reaction conditions be optimized for kinetic studies of bromine substitution reactions?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance reaction rates.

- Temperature Control : Maintain 0–25°C to moderate reaction kinetics and minimize side reactions (e.g., elimination).

- Monitoring : Aliquot quenching at timed intervals followed by HPLC or GC-MS analysis tracks substitution progress.

- Byproduct Mitigation : Add scavengers (e.g., 2,6-lutidine) to neutralize acidic byproducts. Kinetic modeling (e.g., pseudo-first-order approximations) quantifies rate constants .

Basic: What purification techniques isolate the compound from polar byproducts?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient elution (ethyl acetate/hexane, 10–50% EA). Monitor fractions via TLC (R ~0.3 in 30% EA/hexane).

- Recrystallization : Dissolve crude product in hot ethanol (70°C) and slowly add water until cloudiness appears. Cool to 4°C for crystal formation. Verify purity via melting point (expected range: 120–125°C) and HPLC (>95% purity) .

Advanced: How can computational chemistry predict reactivity and stability under varying pH?

Methodological Answer:

- DFT Calculations : Model protonation states (e.g., carboxylic acid vs. carboxylate) using Gaussian09 at the B3LYP/6-311+G(d,p) level. Electron density maps highlight nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to predict aggregation behavior and solubility. Adjust pH in silico to identify stable ranges (e.g., pH 4–6 for carboxylate stability).

- pKa Prediction : Use COSMO-RS or MarvinSketch to estimate acidity shifts caused by the bromomethyl group .

Advanced: How does steric hindrance from the pyrrolidine ring affect nucleophilic substitution reactions?

Methodological Answer:

The pyrrolidine ring’s rigidity and bromine’s position influence steric accessibility. Kinetic studies using varying nucleophiles (e.g., azide, thiols) in DMF at 25°C reveal second-order rate constants. Compare with non-cyclic analogs (e.g., 3-bromophenylacetic acid) to quantify steric effects. Transition state modeling (IRC calculations) visualizes spatial constraints .

Basic: What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (Ar/N) to prevent hydrolysis of the C-Br bond.

- Handling : Use gloveboxes for moisture-sensitive reactions. Quench residual bromine with NaSO post-synthesis.

- Waste Disposal : Neutralize acidic waste with NaHCO before disposal .

Advanced: What in vitro assays evaluate the compound’s biological activity as a receptor antagonist?

Methodological Answer:

- DP2 Receptor Binding Assay : Incubate with human DP2-transfected HEK293 cells. Use -labeled ligands (e.g., PGD) for competitive binding studies (IC determination).

- Functional Antagonism : Measure cAMP levels (ELISA) in cells treated with forskolin (adenylyl cyclase activator) and the compound. Dose-response curves quantify efficacy (% inhibition) .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C) aid in metabolic pathway tracing?

Methodological Answer:

- Synthesis : Incorporate -labeled acetic acid during coupling steps. Verify isotopic purity via NMR (δ ~170 ppm for carboxylate).

- Metabolic Studies : Administer labeled compound to cell cultures and track incorporation into metabolites via LC-MS/MS. Use Skyline software for isotopic peak integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.